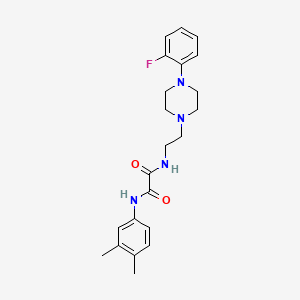![molecular formula C10H13ClF3NO B2782230 2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone CAS No. 2418669-47-1](/img/structure/B2782230.png)
2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone is a chemical compound that belongs to the class of spirocyclic ketones. This compound has gained significant attention in scientific research due to its potential applications in various fields.4]octan-6-yl]ethanone.
Applications De Recherche Scientifique
2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent antitumor activity against various cancer cell lines. Additionally, this compound has also shown promising results in the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone is not yet fully understood. However, it has been reported that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound also exhibits neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the formation of beta-amyloid plaques, which are the hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound also exhibits anti-inflammatory and antioxidant effects by reducing the production of pro-inflammatory cytokines and reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone in lab experiments is its potent biological activity. This compound exhibits potent antitumor and neuroprotective effects, making it an ideal candidate for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to work with.
Orientations Futures
There are several future directions for the research on 2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone. One of the significant areas of research is to understand the mechanism of action of this compound fully. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases, such as cancer and Alzheimer's disease. Moreover, there is a need to develop more efficient and scalable synthesis methods for this compound to facilitate its use in drug discovery and development.
Conclusion
2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone is a chemical compound with significant potential in various fields of scientific research. This compound exhibits potent antitumor and neuroprotective effects, making it an ideal candidate for drug discovery and development. The synthesis of this compound involves the reaction of 6-azaspiro[3.4]octan-6-amine with 2-chloroacetyl chloride in the presence of a base. However, the mechanism of action of this compound is not yet fully understood, and further studies are needed to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone involves the reaction of 6-azaspiro[3.4]octan-6-amine with 2-chloroacetyl chloride in the presence of a base. The reaction results in the formation of the desired compound with a yield of around 60-70%.
Propriétés
IUPAC Name |
2-chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClF3NO/c11-5-8(16)15-6-9(2-1-3-9)4-7(15)10(12,13)14/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYFGWUCJIARKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(N(C2)C(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(propan-2-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2782148.png)
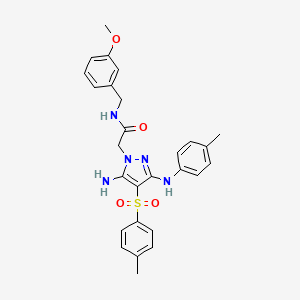
![Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate](/img/structure/B2782153.png)
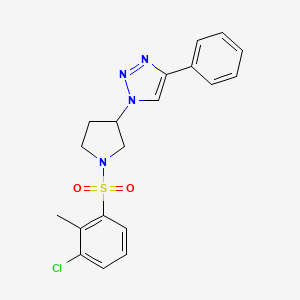

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2782158.png)
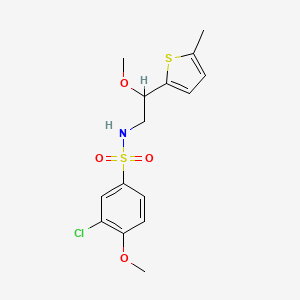
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2782162.png)
![tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2782163.png)
![(1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2782164.png)
![N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2782165.png)
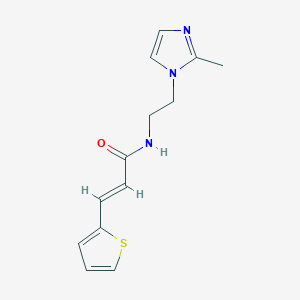
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2782168.png)
